molecular formula C8H9ClN2O3 B13550885 2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol

2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol

Cat. No.: B13550885
M. Wt: 216.62 g/mol
InChI Key: XKLGTSJJJYBCKD-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9ClN2O3. This compound is characterized by the presence of an amino group, a chloro-substituted nitrophenyl group, and an ethan-1-ol moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol typically involves the nitration of 4-chloroaniline followed by a reduction process. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 4-chloro-3-nitroaniline. This intermediate is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the nitro and chloro groups contributes to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-nitrophenyl)ethan-1-ol
  • 2-Amino-1-(4-nitrophenyl)ethan-1-ol
  • 2-Amino-2-(4-nitrophenyl)ethanol

Uniqueness

2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol is unique due to the presence of both chloro and nitro substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

2-amino-2-(4-chloro-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H9ClN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2

InChI Key

XKLGTSJJJYBCKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Cl

Origin of Product

United States

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